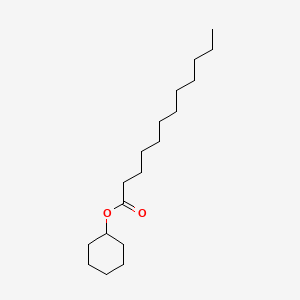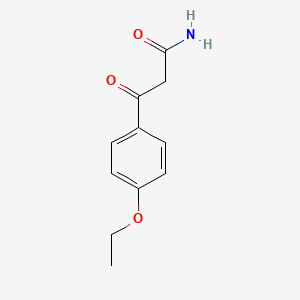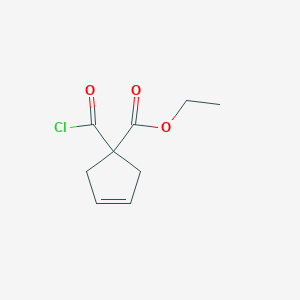
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H11ClO3 It is a derivative of cyclopentene, featuring both an ethyl ester and a chlorocarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate can be synthesized through the reaction of 3-cyclopentene-1-carboxylic acid with thionyl chloride to form 3-cyclopentene-1-carbonyl chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate depends on its chemical reactivity. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyclopent-3-ene-1-carboxylate: Lacks the chlorocarbonyl group, making it less reactive.
Methyl cyclopent-3-ene-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Cyclopent-3-ene-1-carboxylic acid: The parent acid form, which can be used to synthesize various derivatives.
Uniqueness
Ethyl 1-(chlorocarbonyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of both an ethyl ester and a chlorocarbonyl group
Propiedades
Número CAS |
76910-09-3 |
|---|---|
Fórmula molecular |
C9H11ClO3 |
Peso molecular |
202.63 g/mol |
Nombre IUPAC |
ethyl 1-carbonochloridoylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11ClO3/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h3-4H,2,5-6H2,1H3 |
Clave InChI |
JIYSWLYJVRUHHG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC=CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)
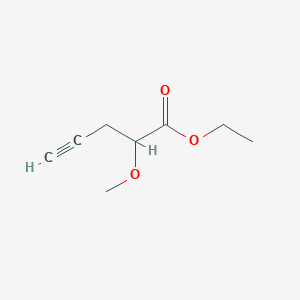
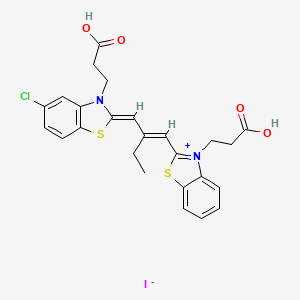
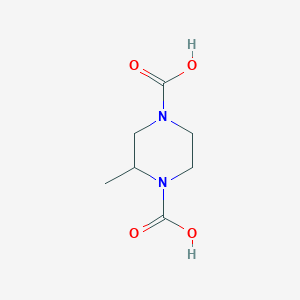
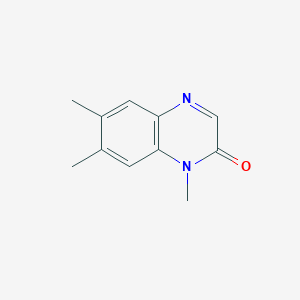
![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
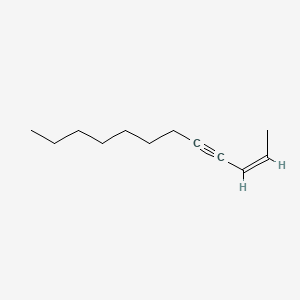

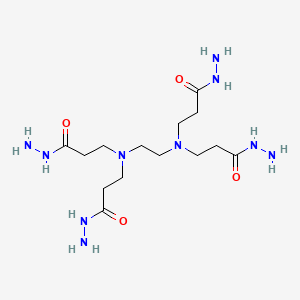
![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)
![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
